molecular formula C8H7BrN2O3 B13271292 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B13271292
M. Wt: 259.06 g/mol
InChI Key: PNVUPAIBOKOXAV-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: While these compounds share a similar core structure, the position of the bromine atom and carboxylic acid group can significantly influence their chemical reactivity and biological activity. For example, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid may exhibit different binding affinities and selectivities compared to 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate .

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H5BrN2O2.H2O/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);1H2

InChI Key

PNVUPAIBOKOXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C(=O)O.O

Origin of Product

United States

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